7-Methoxy-4-methylquinazolin-2-amine
Overview
Description
7-Methoxy-4-methylquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound has a molecular formula of C10H11N3O and a molecular weight of 189.21 g/mol . It is characterized by the presence of a methoxy group at the 7th position and a methyl group at the 4th position on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methylquinazolin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of anthranilic acid derivatives with formamide or its equivalents . The reaction conditions often involve heating the reactants in the presence of a catalyst to facilitate the formation of the quinazoline ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-methylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
7-Methoxy-4-methylquinazolin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-4-methylquinazolin-2-amine is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer activity . Additionally, it may interfere with bacterial quorum sensing pathways, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazoline core structure but differ in their substituents, leading to varied biological activities.
4-Methylquinazolin-2-amine: Similar to 7-Methoxy-4-methylquinazolin-2-amine but lacks the methoxy group at the 7th position.
7-Methoxy-2-methylquinazolin-4-amine: Similar structure but with different positioning of the methyl and methoxy groups.
Uniqueness: this compound is unique due to the specific positioning of its methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct pharmacological properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
7-methoxy-4-methylquinazolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-8-4-3-7(14-2)5-9(8)13-10(11)12-6/h3-5H,1-2H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCIWAJITWQHBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291621 | |
Record name | 7-Methoxy-4-methyl-2-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171003-73-9 | |
Record name | 7-Methoxy-4-methyl-2-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171003-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-4-methyl-2-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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